molecular formula C18H27NO6 B5148879 4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid

4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B5148879
M. Wt: 353.4 g/mol
InChI Key: CZHPGIDWZLGUJD-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylphenoxy)butyl]morpholine;oxalic acid is a chemical compound that combines the structural features of morpholine and phenoxy groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dimethylphenoxy)butyl]morpholine typically involves the reaction of 2,5-dimethylphenol with 4-chlorobutyronitrile to form 4-(2,5-dimethylphenoxy)butyronitrile. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dimethylphenoxy)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group in intermediates can be reduced to amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitrile intermediates can produce primary amines .

Scientific Research Applications

4-[4-(2,5-Dimethylphenoxy)butyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the morpholine ring can modulate the compound’s overall activity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-sec-butylphenoxy)butyl]morpholine oxalate
  • 2,6-dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine oxalate

Uniqueness

4-[4-(2,5-Dimethylphenoxy)butyl]morpholine stands out due to its specific structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPGIDWZLGUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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